N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide is a complex organic compound with significant potential in pharmaceutical applications. It is classified under the category of piperidine derivatives and belongs to a larger family of compounds that exhibit diverse biological activities.
This compound can be classified as a naphthalenecarboxamide derivative due to its structural features. Its classification is important for understanding its potential interactions and applications in medicinal chemistry.
The synthesis of N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide typically involves several steps:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature.
The molecular formula for this compound is , with a molecular weight of approximately 484.59 g/mol. The structure includes multiple rings and functional groups that contribute to its biological activity.
CC(=O)N1CCC(CC1)N2C[C@@H]3C[C@H](C2)C4=C(NC(=O)c5ccc6ccccc6c5)C=CC(=O)N4C3
InChI=1S/C29H32N4O3/c1-19(34)31-12-10-25(11-13-31)32-16-20-14-24(18-32)28-26(8-9-27(35)33(28)17-20)30-29(36)23-7-6-21-4-2-3-5-22(21)15-23/h2-9,15,20,24-25H,10-14,16-18H2,1H3,(H,30,36)/t20-,24+/m0/s1
.The compound can participate in various chemical reactions typical for amides and piperidines:
Technical details regarding these reactions would require specific experimental conditions and reagents.
The mechanism of action for N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-...] likely involves interaction with specific biological targets such as receptors or enzymes. The structural features suggest potential activity at central nervous system receptors due to the presence of piperidine and naphthalene moieties.
Data from pharmacological studies would provide insights into its efficacy and specificity towards particular targets.
The compound is typically provided in a neat form at room temperature. Its solubility profile would depend on the solvent used but is likely soluble in organic solvents due to its hydrophobic naphthalene structure.
Key chemical properties include:
Relevant data from stability studies would enhance understanding of its shelf life and handling precautions.
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-...] has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its complex structure suggests it may exhibit unique pharmacological properties that could be explored in drug discovery programs targeting neurological disorders or other therapeutic areas.
Research into its bioactivity and mechanism could pave the way for novel treatments based on its unique chemical architecture .
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6